molecular formula C8H6Cl2FNO B1363925 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 380345-39-1

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No.: B1363925
CAS No.: 380345-39-1
M. Wt: 222.04 g/mol
InChI Key: XTYTUPVHQHMXCF-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-chloro-2-fluorophenyl)acetamide” is a chemical compound with the empirical formula C8H6Cl2FNO . It is a solid substance . The InChI code for this compound is 1S/C8H6Cl2FNO/c9-4-8(13)12-5-1-2-7(11)6(10)3-5/h1-3H,4H2,(H,12,13) .


Molecular Structure Analysis

The molecular weight of “this compound” is 222.04 . The InChI key for this compound is DJPAQYXQRCWKEH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The density of “this compound” is 1.3±0.1 g/cm^3 . The boiling point is 208.3±25.0 °C at 760 mmHg . The refractive index is 1.533 .

Scientific Research Applications

Pesticidal Applications

  • Potential Pesticides : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide, have been characterized as potential pesticides, according to research by Olszewska, Pikus, and Tarasiuk (2008) in "Powder Diffraction" (Olszewska, Pikus, & Tarasiuk, 2008).

Antimicrobial Activity

  • Antimicrobial Properties : A study by Badiger, Mulla, Khazi, and Khazi (2013) in "Pharmaceutical Chemistry Journal" found that derivatives of 4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides have antimicrobial activity against bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
  • Klebsiella pneumoniae Antibacterial Effect : The molecule 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, structurally similar to the subject compound, was shown to have antibacterial potential against Klebsiella pneumoniae, according to a study by Cordeiro et al. (2020) in "Molecules" (Cordeiro et al., 2020).

Pharmacological Applications

  • Local Anesthetic Activities : Compounds including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides have been synthesized and screened for local anesthetic activity, as detailed in a study by Badiger, Khan, Kalashetti, and Khazi (2012) in "Medicinal Chemistry Research" (Badiger, Khan, Kalashetti, & Khazi, 2012).

Agricultural Applications

  • Herbicide Activity : Acetochlor, a chloroacetamide herbicide related to this compound, was studied for its reception and activity in the presence of wheat straw and irrigation, as reported by Banks and Robinson (1986) in "Weed Science" (Banks & Robinson, 1986).

Metabolism Studies

  • Metabolism in Liver Microsomes : The comparative metabolism of chloroacetamide herbicides, including compounds similar to this compound, was analyzed in human and rat liver microsomes by Coleman, Linderman, Hodgson, and Rose (2000) in "Environmental Health Perspectives" (Coleman, Linderman, Hodgson, & Rose, 2000).

Additional Applications

  • Cytotoxic Activity : Novel sulfonamide derivatives including 2-chloro-N-(4-sulfamoylphenyl)acetamides were synthesized and shown to have cytotoxic activity against cancer cell lines in research by Ghorab, Alsaid, Al-Dhfyan, and Arafa (2015) in "Acta Poloniae Pharmaceutica" (Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015).

Biochemical Analysis

Biochemical Properties

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve modulation of receptor activity or downstream signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. This binding may involve hydrogen bonding, hydrophobic interactions, or other non-covalent interactions . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound may result in changes in cellular responses, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways or cellular processes . At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism may involve enzymatic reactions that modify its chemical structure, leading to the formation of metabolites with different biological activities . These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells . Additionally, this compound may exhibit differential localization or accumulation in specific tissues or cellular compartments, influencing its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYTUPVHQHMXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367429
Record name 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380345-39-1
Record name 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(4-chloro-2-fluorophenyl)acetamide
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